6,7-Dimethyl-8-ribityllumazine
Overview
Description
6,7-Dimethyl-8-ribityllumazine is a key intermediate in the biosynthesis of riboflavin (vitamin B2), which is an essential nutrient for many organisms. The compound is formed through the enzymatic reaction catalyzed by riboflavin synthase, which involves the condensation of a pyrimidine derivative with a carbohydrate phosphate .
Synthesis Analysis
The biosynthesis of 6,7-dimethyl-8-ribityllumazine has been extensively studied in various organisms. In Bacillus subtilis, the heavy riboflavin synthase's beta subunits catalyze the formation of this compound from 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and a carbohydrate phosphate, referred to as Compound X . In yeast extracts of Pichia guilliermondii, the synthesis of 6,7-dimethyl-8-ribityllumazine can be activated by certain phosphoric esters, indicating the involvement of phosphorylated sugars in the biosynthetic pathway .
Molecular Structure Analysis
The molecular structure of 6,7-dimethyl-8-ribityllumazine has been probed using various spectroscopic techniques. Transferred nuclear Overhauser effect (TrNOE) studies have provided insights into the preferred conformation of the ribityl side chain when bound to the enzyme's beta subunits . Additionally, vibrational spectra studies have identified characteristic absorption bands for the molecule, which are crucial for understanding its behavior in lumazine proteins .
Chemical Reactions Analysis
6,7-Dimethyl-8-ribityllumazine participates in several chemical reactions as part of the riboflavin biosynthesis pathway. It acts as a substrate for riboflavin synthase, which catalyzes the transfer of a four-carbon fragment between two molecules of 6,7-dimethyl-8-ribityllumazine to form riboflavin . Theoretical studies have explored various mechanistic pathways for this transformation, including nucleophilic catalysis and hydride transfer .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,7-dimethyl-8-ribityllumazine are influenced by its interaction with proteins. NMR studies have shown that the electron distribution in the protein-bound form of the molecule differs from that of the free molecule in solution, indicating a strong polarization of the ring system when bound to lumazine proteins . The interaction with lumazine synthase also affects the molecule's charge transfer properties, as demonstrated by the structural analysis of mutant proteins .
Scientific Research Applications
Biosynthesis of Riboflavin
6,7-Dimethyl-8-ribityllumazine plays a crucial role in the biosynthesis of riboflavin (vitamin B2), serving as a biosynthetic precursor. The synthesis involves a condensation reaction of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate, catalyzed by the enzyme lumazine synthase. Interestingly, this reaction can occur without enzymatic assistance under physiological conditions, although the enzyme significantly accelerates the process. This precursor's conversion into riboflavin is a critical step in the metabolic pathway, highlighting its importance in cellular energy production mechanisms due to riboflavin's role as a coenzyme in redox reactions (Kis, Kugelbrey, & Bacher, 2001).
Structural Insights and Reaction Mechanisms
The structural analysis of 6,7-dimethyl-8-ribityllumazine provides insights into its function in luminescent bacteria, where it acts as a fluorophore in lumazine proteins. Studies involving infrared spectroscopy have detailed the vibrational spectra of this molecule in both its ground and excited states, aiding in the understanding of its role in bioluminescence. These studies also underline the importance of considering the molecule's interaction with its environment, especially hydrogen bonding, for accurate modeling of its behavior (Schreier et al., 2011).
Kinetic and Mechanistic Studies
Kinetic studies of 6,7-dimethyl-8-ribityllumazine synthase have elucidated the enzyme's catalytic mechanism, including the identification of intermediates in the biosynthesis of riboflavin. These studies reveal the complexity of the enzyme's catalytic action, involving multiple steps such as Schiff base formation and phosphate elimination. The detailed kinetic analysis contributes to a deeper understanding of the enzymatic efficiency and the reaction pathways involved in riboflavin biosynthesis (Schramek, Haase, Fischer, & Bacher, 2003).
Applications in Structural Biology and Enzymology
The detailed structural and functional analysis of 6,7-dimethyl-8-ribityllumazine and its synthesizing enzyme provides valuable insights into enzyme catalysis and substrate binding. These studies have significant implications for structural biology and enzymology, offering a basis for the development of inhibitors that could target the riboflavin biosynthetic pathway in pathogenic organisms. By understanding the precise interactions and mechanisms at play, researchers can design more effective drugs and treatments for microbial infections (Zhang et al., 2003).
Future Directions
Future research on 6,7-Dimethyl-8-ribityllumazine could focus on further understanding its synthesis and mechanism of action. For instance, the novel concept of a reaction sequence that starts with the transfer of a hydride ion from the 6,7-dimethyl-8-ribityllumazine exomethylene anion to an electroneutral 6,7-dimethyl-8-ribityllumazine molecule could be explored further .
properties
IUPAC Name |
6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDXRJZUAJBNFL-XKSSXDPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)C[C@@H]([C@@H]([C@@H](CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199199 | |
Record name | 6,7-Dimethyl-8-ribityllumazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6,7-Dimethyl-8-ribityllumazine | |
CAS RN |
2535-20-8, 5118-16-1 | |
Record name | 6,7-Dimethyl-8-ribityllumazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2535-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dimethyl-8-ribityllumazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethyl-8-ribityllumazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002535208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethyl-8-ribityllumazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RUSSUPTERIDINE IV | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1DSD0WC7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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